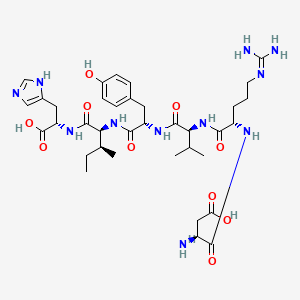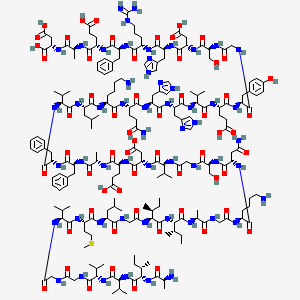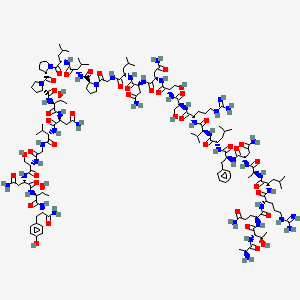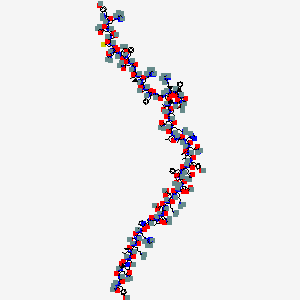
144409-99-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number “144409-99-4” is known as Amyloid β-Protein Fragment 40-1 . It is a peptide that is found in the brain and is thought to be involved in Alzheimer’s disease . This compound is an inactive control of Amyloid β-Protein (1-40) .
Physical And Chemical Properties Analysis
The compound is a white or off-white powder . It is soluble in water . The compound should be stored at temperatures below -15°C .
Wissenschaftliche Forschungsanwendungen
Frameworks and Computing in Scientific Research
Scientific research applications are complex and challenging to develop, use, and maintain. Traditional scientific software written from scratch in languages like C and Fortran contributes to this complexity. Modern approaches involve using scientific software frameworks, enabling rapid assembly of new applications from existing component libraries. These frameworks are vital for grid-enabling existing applications and developing new ones. A notable comparison of existing scientific frameworks highlights the evolving trends and the importance of these frameworks in improving programming productivity in scientific research (Appelbe et al., 2007).
Unit Testing for Legacy Scientific Codes
Maintaining and evolving large-scale scientific applications, especially legacy codes, is expensive and time-consuming due to their complexity and the often limited programming skills of researchers. The introduction of a unit testing framework (UTF) aims to visualize scientific code architecture, understand undocumented source code, and analyze software flow and functionality. The UTF's performance is crucial as scientific legacy applications simulate long-term instances. Enhancements like Message Passing based Parallelization, parallel I/O operations, in situ data analysis, and signal processing are applied to address performance issues and data transfer limitations. This approach has demonstrated its efficiency and correctness for legacy Earth model applications on supercomputers like Titan (Yao et al., 2017).
Data Sharing in Scientific Research
Data sharing is a critical aspect of the scientific method, facilitating result verification and research extension from prior results. However, many scientists refrain from making their data electronically available due to factors like time constraints and lack of funding. Most researchers are content with their current data management processes for initial and short-term lifecycle stages but are dissatisfied with long-term data preservation. Organizations often lack support for researchers in both short-term and long-term data management. Fulfilling certain conditions, like formal citation and sharing reprints, can enhance researchers' willingness to share their data. Notably, data management practices vary significantly based on variables like funding agency, subject discipline, age, work focus, and geographic location (Tenopir et al., 2011).
Software Licensing for Scientists
In the realm of scientific research, where software is a critical tool, understanding legal strategies for licensing software developed by scientists is paramount. Navigating the complex landscape of software licensing can be overwhelming, even for sophisticated programmers. Institutional technology transfer offices (TTOs) exist to assist in this process, but mismatches in expectations or specific domain knowledge can lead to less-than-optimal outcomes. As scientists distribute and disseminate their software, they must be knowledgeable not only in their scientific domain and coding but also in legal aspects of software licensing. This requirement calls for a primer on software licensing tailored to the unique needs of the scientist-software developer (Morin et al., 2012).
Wirkmechanismus
Target of Action
The compound 144409-99-4, also known as Amyloid Beta-Protein (40-1), primarily targets the brain . This peptide is thought to be involved in Alzheimer’s disease .
Mode of Action
Amyloid Beta-Protein (40-1) has been shown to inhibit protein interactions and activator functions . It interacts with its targets in the brain, leading to changes in protein function and activity.
Result of Action
The molecular and cellular effects of Amyloid Beta-Protein (40-1)'s action are likely related to its role in Alzheimer’s disease. By inhibiting protein interactions and activator functions, it may contribute to the formation of amyloid plaques, a hallmark of Alzheimer’s disease .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 144409-99-4 involves the condensation of two key starting materials, followed by a series of reactions to form the final product.", "Starting Materials": [ "4-(4-methoxyphenyl)-2-oxo-1,3-thiazolidin-3-yl acetic acid", "4-(4-methylpiperazin-1-yl)aniline" ], "Reaction": [ "Step 1: The starting material 4-(4-methoxyphenyl)-2-oxo-1,3-thiazolidin-3-yl acetic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 4-(4-methylpiperazin-1-yl)aniline in the presence of a base such as triethylamine to form the desired intermediate.", "Step 3: The intermediate is then subjected to a series of reactions including reduction, cyclization, and deprotection to form the final product 144409-99-4." ] } | |
CAS-Nummer |
144409-99-4 |
Molekulargewicht |
4329.86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)
